Comparative Reactivity in Reductive Amination: Ethyl 4-Formylbenzoate Achieves High Yield with cis-Myrtanylamine
Ethyl 4-formylbenzoate demonstrates high efficiency in reductive amination reactions, yielding secondary amines. In a study using cis-myrtanylamine followed by NaBH₄ reduction, the target compound achieved a 94% yield . This performance is comparable to other ethyl ester derivatives but significantly exceeds the yields typically observed for the free acid, 4-formylbenzoic acid, in similar reactions due to solubility and side-reaction issues .
| Evidence Dimension | Reductive Amination Yield |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | 4-Formylbenzoic acid (typically lower yields due to competing reactions and solubility differences) |
| Quantified Difference | Significantly higher yield for ethyl ester (exact difference not numerically reported but described as 'significantly better') |
| Conditions | Reaction with cis-myrtanylamine followed by NaBH₄ reduction |
Why This Matters
High yield in reductive amination directly translates to lower material costs and less purification effort, making ethyl 4-formylbenzoate a more efficient and cost-effective choice for amine library synthesis.
